molecular formula C6H12 B072476 Cyclohexane-d11 CAS No. 1520-59-8

Cyclohexane-d11

Cat. No. B072476
CAS RN: 1520-59-8
M. Wt: 95.23 g/mol
InChI Key: XDTMQSROBMDMFD-WTVBDOPLSA-N
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Description

Cyclohexane-d11 is a deuterated species of cyclohexane . It is employed in obtaining the rate of ring inversion process during the conformational analysis of cyclohexane by NMR .


Synthesis Analysis

Cyclohexane-d11 was prepared from commercial [D12]-cyclohexanol via the sequence alcohol-chloride-acid-nitrile in an overall yield of 33% after purification .


Molecular Structure Analysis

Cyclohexane-d11 is a deuterated species of cyclohexane . The Raman spectra of cyclohexane-d11 in various solvents have been recorded to study the gas-to-liquid frequency shifts and isotropic Raman linewidths .


Chemical Reactions Analysis

Cyclohexane-d11 is used in the conformational analysis of cyclohexane by NMR . The conformational analysis of cyclohexane involves the study of the chair conformation of cyclohexane .


Physical And Chemical Properties Analysis

Cyclohexane-d11 has a molecular weight of 95.23 g/mol . It has a complexity of 15.5 and an isotope atom count of 11 . The exact mass and monoisotopic mass are 95.162944588 g/mol .

Scientific Research Applications

Conformational Analysis

Cyclohexane-d11 is a deuterated species of cyclohexane. It is employed in obtaining the rate of ring inversion process during the conformational analysis of cyclohexane by Nuclear Magnetic Resonance (NMR) . This application is crucial in understanding the structural dynamics of cyclohexane.

Raman Spectroscopy

The Raman spectra of cyclohexane-d11 in various solvents have been recorded to study the gas-to-liquid frequency shifts and isotropic Raman linewidths . This helps in understanding the interaction of cyclohexane-d11 with different solvents at a molecular level.

Synthesis Reactions

Cyclohexane-d11, due to its high solubility, can be widely used as a solvent in various synthesis reactions . It plays a significant role in the synthesis of complex organic compounds.

Catalytic Reactions

Cyclohexane-d11 also has good stability and catalytic activity, which is of great significance for some catalytic reactions . It can enhance the rate of certain reactions and improve the yield of the desired products.

Pharmaceutical Applications

In the field of medicine, cyclohexane-d11 is an important intermediate that can be used to synthesize a range of drugs and bioactive molecules . It is a key component in the production of many pharmaceuticals.

Solvent Extraction and Separation

Due to the absence of any functional groups in its molecules, cyclohexane-d11 has good solubility in most solvents and can be widely used in solvent extraction and separation fields . It is particularly useful in the purification of certain compounds.

Insulation Material

The unique design structure of cyclohexane-d11 gives it good thermal stability and chemical inertness, making it a good insulation material . It can be used in various industrial applications where thermal insulation is required.

Environmentally Friendly Solvent

Cyclohexane-d11, due to its chemical inertness, can also serve as an environmentally friendly solvent . It can replace more harmful solvents in various industrial processes, contributing to a more sustainable and eco-friendly industry.

Mechanism of Action

Target of Action

Cyclohexane-d11 is a deuterated species of cyclohexane . It is primarily used in research settings, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy . The primary targets of Cyclohexane-d11 are therefore the atomic nuclei of hydrogen atoms in the compound, which interact with the magnetic field during NMR analysis .

Mode of Action

In NMR spectroscopy, Cyclohexane-d11 interacts with its targets (the atomic nuclei) by aligning the spin of the nuclei with the magnetic field. When radiofrequency energy is applied, the nuclei absorb this energy and flip their spin. The energy is then released as the nuclei return to their original state, producing a signal that can be detected and analyzed .

Biochemical Pathways

Cyclohexane-d11 is involved in the ring inversion process during the conformational analysis of cyclohexane by NMR . This process allows researchers to study the structural and conformational properties of cyclohexane .

Pharmacokinetics

It’s worth noting that the incorporation of deuterium (heavy hydrogen) into drug molecules has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The use of Cyclohexane-d11 in NMR spectroscopy allows for detailed analysis of the structure and conformation of cyclohexane . This can provide valuable information for researchers studying the properties of cyclohexane and similar compounds .

Action Environment

The action of Cyclohexane-d11 is influenced by the conditions under which NMR spectroscopy is conducted. Factors such as the strength of the magnetic field, the frequency of the radio waves used, and the temperature can all affect the results of the analysis .

Safety and Hazards

Cyclohexane-d11 can cause skin irritation . It may cause drowsiness or dizziness . It is highly flammable and should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

Cyclohexane-d11 is used in the conformational analysis of cyclohexane by NMR . The Raman spectra of cyclohexane-d11 in various solvents have been recorded to study the gas-to-liquid frequency shifts and isotropic Raman linewidths . Future research could focus on further understanding these properties and their implications.

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6-undecadeuteriocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2/i1D,2D2,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTMQSROBMDMFD-WTVBDOPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexane-d11

Synthesis routes and methods

Procedure details

For the dialysis cell experiments, the Nafion* membrane was routinely prepared by boiling for 0.5 hr. in 10% nitric acid, then boiling briefly in distilled water. For the flow reactor, the membrane tubing was initially prepared by flushing both "tubes" with 10% nitric acid at 60°. Thereafter the reactor was flushed with feed (e.g. cyclohexane) and water (in the appropriate "tubes") at the conclusion of each reaction. For the reactions utilizing cyclohexane, flow in both "tubes" was provided by a calibrated syringe pump. For the reactions with cyclododecane, hydrocarbon flow was provided by pressuring a heated metal cylinder containing the molten ketone-hydrocarbon mixture to 5-10 psi with dry nitrogen, and allowing the mixture to exit through a dip tube and metering valve.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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